molecular formula C8H15N3 B13201558 2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13201558
M. Wt: 153.22 g/mol
InChI Key: FCVHDSNGMRILQZ-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both azetidine and tetrahydropyrimidine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties that can be exploited in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the formation of the azetidine ring followed by its incorporation into the tetrahydropyrimidine structure. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in solvents like dichloromethane or acetonitrile.

    Reduction: LiAlH4, NaBH4; reactions are usually performed in solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, reduction reactions produce amines or alcohols, and substitution reactions result in various substituted azetidine derivatives.

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound’s unique structure allows it to fit into binding sites of biological macromolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is unique due to the combination of the azetidine and tetrahydropyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler heterocycles. The presence of both rings allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in scientific research and drug development.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C8H15N3/c1-3-9-8(10-4-1)7-11-5-2-6-11/h1-7H2,(H,9,10)

InChI Key

FCVHDSNGMRILQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)CN2CCC2

Origin of Product

United States

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